molecular formula C9H15NO3 B6603238 methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate CAS No. 2649071-05-4

methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate

Cat. No. B6603238
CAS RN: 2649071-05-4
M. Wt: 185.22 g/mol
InChI Key: PZYMXHVDEKCZGW-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate, also known as 5-Methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid methyl ester (MMPCE), is a synthetic compound that has been studied for its potential applications in a variety of scientific and medical fields. MMPCE has been investigated for its pharmacological properties, including its ability to modulate the activity of several enzymes, receptors, and transporters. Additionally, MMPCE has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.

Scientific Research Applications

MMPCE has been investigated for its potential applications in a variety of scientific and medical fields. In particular, the compound has been studied for its pharmacological properties, including its ability to modulate the activity of several enzymes, receptors, and transporters. Additionally, MMPCE has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.

Mechanism of Action

The exact mechanism of action of MMPCE is not yet fully understood. However, it is believed to act by binding to certain enzymes, receptors, and transporters and modulating their activity. Additionally, MMPCE has been shown to act as an antioxidant and anti-inflammatory agent, likely by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
MMPCE has been shown to have a variety of biochemical and physiological effects. In particular, MMPCE has been shown to modulate the activity of several enzymes, receptors, and transporters, which can lead to changes in signal transduction pathways and gene expression. Additionally, MMPCE has been shown to act as an antioxidant and anti-inflammatory agent, likely by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MMPCE has several advantages for lab experiments. For example, it is relatively easy to synthesize, and can be isolated and purified through various methods, such as column chromatography or thin-layer chromatography. Additionally, MMPCE has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying signal transduction pathways and gene expression. However, the exact mechanism of action of MMPCE is not yet fully understood, making it difficult to predict how the compound may affect certain systems.

Future Directions

The potential applications of MMPCE are still being explored. Future research could focus on further elucidating the mechanism of action of MMPCE, as well as its potential therapeutic applications. Additionally, further research could focus on the potential of MMPCE to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research could focus on the potential of MMPCE to modulate the activity of certain enzymes, receptors, and transporters, as well as its potential to modulate signal transduction pathways and gene expression.

Synthesis Methods

MMPCE can be synthesized through a variety of methods, including the condensation of 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid and methyl esters in the presence of an acid catalyst. The reaction results in the formation of MMPCE, which can then be isolated and purified through various methods, such as column chromatography or thin-layer chromatography.

properties

IUPAC Name

methyl 5-methoxy-2,2-dimethyl-3,4-dihydropyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2)6(8(11)13-4)5-7(10-9)12-3/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYMXHVDEKCZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=N1)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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